molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

Cat. No. B189952
M. Wt: 268.27 g/mol
InChI Key: ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is a versatile chemical compound with potential in scientific research. It can be utilized in various studies, ranging from drug development to materials science.


Molecular Structure Analysis

The molecular formula of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is C15H12N2O3 . The structure of this compound is unique and holds immense potential in scientific research.


Chemical Reactions Analysis

While specific chemical reactions involving “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” are not available, it’s known that similar compounds like Oxcarbazepine are rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which has probable anticonvulsant efficacy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” include a molecular weight of 268.26700 . It is soluble in Chloroform and Methanol .

Scientific Research Applications

Serotonin-3 Receptor Antagonists

The compound has been involved in the development of potent serotonin-3 (5-HT3) receptor antagonists. Extensive structure-activity relationship (SAR) studies led to the identification of compounds with substantial 5-HT3 receptor antagonistic activity, indicating the potential application in conditions associated with serotonin regulation (Harada et al., 1995).

Orexigenic Activity

Research has synthesized and evaluated the orexigenic (appetite-stimulating) activity of certain benzazepine derivatives. Compounds such as 10,11-Dihydro-3-carboxycyproheptadine exhibited significant orexigenic activity, suggesting potential therapeutic applications in conditions requiring appetite stimulation (Remy et al., 1982).

Antiepileptic Agent

BIA 2-093, a derivative of the compound class, has been examined for its safety, tolerability, and pharmacokinetic profile as a novel antiepileptic agent. The compound showed extensive metabolism and was well tolerated in studied doses, indicating its potential use in further clinical trials for epilepsy treatment (Almeida & Soares-da-Silva, 2003).

properties

IUPAC Name

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435010
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

CAS RN

104839-39-6
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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